molecular formula C17H17ClN4O B11422267 3-(3-chlorophenyl)-N-cyclohexylisoxazolo[5,4-d]pyrimidin-4-amine

3-(3-chlorophenyl)-N-cyclohexylisoxazolo[5,4-d]pyrimidin-4-amine

Cat. No.: B11422267
M. Wt: 328.8 g/mol
InChI Key: FDDZLCPFDLLVRP-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-cyclohexyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of oxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the chlorophenyl and cyclohexyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-cyclohexyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of a chlorophenyl-substituted pyrimidine derivative with a cyclohexylamine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Solvent-free or green chemistry approaches may also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-cyclohexyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-cyclohexyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its catalytic activity and preventing the phosphorylation of downstream substrates. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chlorophenyl)-N-cyclohexyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is unique due to the presence of both the chlorophenyl and cyclohexyl groups, which contribute to its distinct chemical properties and biological activities. Its ability to inhibit specific protein kinases and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

Molecular Formula

C17H17ClN4O

Molecular Weight

328.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-N-cyclohexyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H17ClN4O/c18-12-6-4-5-11(9-12)15-14-16(19-10-20-17(14)23-22-15)21-13-7-2-1-3-8-13/h4-6,9-10,13H,1-3,7-8H2,(H,19,20,21)

InChI Key

FDDZLCPFDLLVRP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C3C(=NOC3=NC=N2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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